Terfenadine-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of terfenadine and its derivatives, including terfenadine-d3, involves complex organic reactions designed to introduce deuterium atoms into the molecular structure. For instance, Patel et al. (1996) described a synthesis pathway for terfenadine carboxylate, a metabolite of terfenadine, which could be adapted for the synthesis of terfenadine-d3 by using deuterated reagents or solvents in key steps of the synthesis process (Patel et al., 1996).

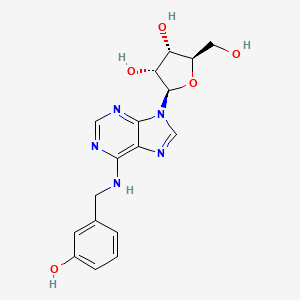

Molecular Structure Analysis

Terfenadine's molecular structure, characterized by its α,α-diphenyl-4-piperidinomethanol moiety, plays a crucial role in its activity as a histamine H1 receptor antagonist. The introduction of deuterium atoms in terfenadine-d3 would not significantly alter the overall structure but could impact its molecular dynamics and interactions. Bookwala et al. (2021) elucidated the crystal structure of terfenadine, providing insights into its chair conformation and the arrangements of hydrogen bonds and van der Waals interactions, which are essential for understanding the molecular basis of its biological activity and could guide the analysis of terfenadine-d3 (Bookwala et al., 2021).

Chemical Reactions and Properties

Terfenadine undergoes extensive metabolism in the human body, leading to the formation of several metabolites. Studies on terfenadine's metabolism, such as those by Ling et al. (1995), provide a framework for understanding how terfenadine-d3 might interact with metabolic enzymes and the potential effects of deuterium substitution on these processes (Ling et al., 1995).

Physical Properties Analysis

The physical properties of terfenadine, including its polymorphic forms, solubility, and stability, have been the subject of extensive research. Canotilho et al. (1997) and Hakanen et al. (1995) conducted studies on terfenadine's polymorphism and its thermal behavior, providing valuable insights into the factors that influence the physical properties of terfenadine and, by extension, could be relevant to understanding the physical properties of terfenadine-d3 (Canotilho et al., 1997); (Hakanen et al., 1995).

Chemical Properties Analysis

The chemical properties of terfenadine, such as its reactivity, interaction with enzymes, and the formation of metabolites, have been well documented. The work of Jones et al. (1998) on the interaction of terfenadine and its metabolites with cytochrome P450 2D6 provides a basis for predicting how deuterium substitution might affect these interactions and the chemical properties of terfenadine-d3 (Jones et al., 1998).

Applications De Recherche Scientifique

Modulation of Eicosanoid and Histamine Release

Terfenadine has been studied for its ability to inhibit the release of histamine and arachidonic-acid-derived mediators from human lung cells, showing potential antiallergic properties (Campbell et al., 1993).

Pharmacodynamic Properties and Therapeutic Efficacy

As a selective H1-histamine receptor antagonist, terfenadine's efficacy in alleviating symptoms of seasonal allergic rhinitis and other histamine-mediated diseases has been highlighted (Sorkin & Heel, 1985).

Cognitive Effects

Studies have indicated that terfenadine, as an H1-histamine antagonist, may have reduced cognitive side effects compared to other similar drugs, suggesting its potential for patients requiring alertness and intact cognitive abilities (Meador et al., 1989).

Inhibition of Metabolism

Research has shown terfenadine's metabolism can be inhibited by certain drugs, which is significant for understanding drug interactions and potential cardiotoxicity risks (Kivistö et al., 1994).

Anti-allergic Activity

Terfenadine's role as an H1 blocker has been investigated for its anti-allergic properties, especially in inhibiting the release of mediators from mast cells, contributing to its therapeutic efficacy (Campbell & Bousquet, 1993).

Apoptosis and Autophagy in Melanoma Cells

Research has demonstrated that terfenadine can induce apoptosis and autophagy in melanoma cells, highlighting its potential in cancer treatment strategies (Nicolau-Galmés et al., 2011).

Impact on Kir2.1 and Kir2.3 Channels

A study has shown that terfenadine inhibits Kir2.x channels, which are implicated in tumoral processes, suggesting a mechanism for its antitumor properties (Delgado-Ramírez et al., 2020).

Efficacy in Allergic Dermatoses

Clinical trials have demonstrated terfenadine's effectiveness in treating pruritic dermatitis such as urticaria, atopic dermatitis, and topical dermatitis, underlining its therapeutic activity and reliability (Rigoni et al., 1989).

Safety And Hazards

Terfenadine was withdrawn from the U.S. market in 1998 due to the risk of a particular type of disruption of the electrical rhythms of the heart (specifically cardiac arrhythmia caused by QT interval prolongation) . It is advised not to take terfenadine with certain medicines such as the antifungal drugs ketoconazole (Nizoral) or itraconazole (Sporanox); the antibiotics erythromycin (E.E.S., E-Mycin, Ery-Tab), clarithromycin (Biaxin), or azithromycin (Zithromax); or the ulcer drug cimetidine (Tagamet, Tagamet HB) due to the risk of dangerous drug interactions .

Propriétés

Numéro CAS |

192584-82-0 |

|---|---|

Nom du produit |

Terfenadine-d3 |

Formule moléculaire |

C₃₂H₃₈D₃NO₂ |

Poids moléculaire |

474.69 |

Synonymes |

α-[4-(1,1-Dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutan-α,β,β-d3-ol; α-[4-(1,1-Dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutanol-d3; _x000B_α-(p-tert-Butylphenyl)-4-(α-hydroxy-α-phenylbenzyl)-1-piperidinebutanol-d3; All |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidino]butanoate](/img/structure/B1145598.png)